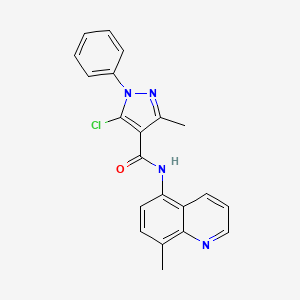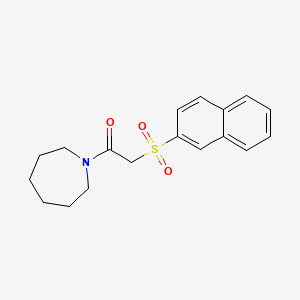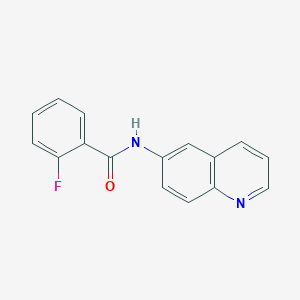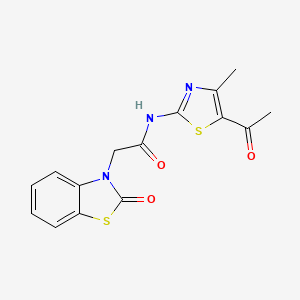![molecular formula C17H11Cl2N5 B12481889 4-Amino-2-(2,4-dichlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12481889.png)
4-Amino-2-(2,4-dichlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-amino-11-(2,4-dichlorophenyl)-1,8,10-triazatricyclo[7400(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-amino-11-(2,4-dichlorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the amino and dichlorophenyl groups. Common reagents used in these reactions include various amines, chlorinated aromatic compounds, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
13-amino-11-(2,4-dichlorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
13-amino-11-(2,4-dichlorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-amino-11-(2,4-dichlorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 11-amino-12-(4-fluorophenyl)-1,8-diazatricyclo[7.4.0.0(2),7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
- 13-(4-chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0(2),7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
Uniqueness
Compared to similar compounds, 13-amino-11-(2,4-dichlorophenyl)-1,8,10-triazatricyclo[7400(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile is unique due to its specific substitution pattern and tricyclic structure
Properties
Molecular Formula |
C17H11Cl2N5 |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
4-amino-2-(2,4-dichlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile |
InChI |
InChI=1S/C17H11Cl2N5/c18-9-5-6-10(12(19)7-9)15-11(8-20)16(21)24-14-4-2-1-3-13(14)22-17(24)23-15/h1-7,15H,21H2,(H,22,23) |
InChI Key |
WPVYCXPARZMVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(C(N3)C4=C(C=C(C=C4)Cl)Cl)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide](/img/structure/B12481806.png)

![2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12481830.png)
![4-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12481844.png)
![2,6-bis(2-nitrophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12481850.png)


![N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12481862.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine](/img/structure/B12481863.png)
![Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481865.png)

![N-cyclohexyl-N-[(4-ethoxyphenyl)sulfonyl]glycine](/img/structure/B12481876.png)
![N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine](/img/structure/B12481884.png)
![4-[3-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12481887.png)
